N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide

HDAC inhibition epigenetic oncology quinoline SAR

N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide (CAS 6635-80-9) is a heterocyclic organic compound that integrates a 3,4-dihydroquinolin-2(1H)-one core with a benzamide side chain. This structural architecture places it within the pharmacologically significant quinoline–benzamide class, which is widely recognized for histone deacetylase (HDAC) inhibitory activity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 6635-80-9
Cat. No. B13996897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide
CAS6635-80-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)18-14-10-12-8-4-5-9-13(12)17-16(14)20/h1-9,14H,10H2,(H,17,20)(H,18,19)
InChIKeyPQNLJSBBBPZZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide (CAS 6635-80-9): Procurement-Grade Quinoline-Benzamide Scaffold for Targeted Inhibitor Development


N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide (CAS 6635-80-9) is a heterocyclic organic compound that integrates a 3,4-dihydroquinolin-2(1H)-one core with a benzamide side chain. This structural architecture places it within the pharmacologically significant quinoline–benzamide class, which is widely recognized for histone deacetylase (HDAC) inhibitory activity [1]. The compound is commercially cataloged as a research chemical (PubChem CID 243144) and serves as a versatile intermediate for the synthesis of bioactive small molecules [2]. Its defined molecular geometry (C₁₆H₁₄N₂O₂, MW = 266.29 g/mol) and the presence of a secondary amide linkage at the C-3 position of the dihydroquinolinone ring distinguish it from simpler 3-amino or 3-unsubstituted analogs, creating a unique vector for structure–activity relationship (SAR) exploration [2].

Substitution Risks for CAS 6635-80-9: Why In-Class Quinoline Analogs Cannot Be Freely Interchanged in HDAC-Targeted Programs


Within the quinoline–benzamide chemical space, minor structural modifications—such as the position of the amide linkage, the oxidation state of the quinolinone ring, or the nature of the N-aryl substituent—profoundly alter zinc-chelating geometry, target engagement profiles, and cellular potency. C-3 benzamide-substituted 3,4-dihydroquinolin-2(1H)-ones, including the target compound, adopt a specific conformation that positions the benzamide carbonyl for bidentate chelation of the catalytic Zn²⁺ ion in HDAC enzymes, a pharmacophore distinct from the o-aminoanilide-type benzamides exemplified by entinostat (MS-275) [1]. Systematic SAR campaigns on quinoline–benzamide libraries confirm that replacing the 3-benzamido substituent with acetamido, methoxybenzamido, or reversed amide regioisomers leads to significant (>10-fold) changes in HDAC isoform selectivity and antiproliferative potency across multiple cancer cell lines [1]. Furthermore, the 3,4-dihydro oxidation state of the quinolinone core—as opposed to fully aromatic quinoline—modulates both the pKa of the lactam NH and the planarity of the ring system, directly impacting passive membrane permeability and cellular target engagement [2]. Consequently, procurement of the specific CAS 6635-80-9 scaffold, rather than a generic “quinoline–benzamide,” is critical for maintaining SAR continuity in lead optimization campaigns.

Head-to-Head Quantitative Evidence: Differentiating N-(2-Oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide from its Closest Structural Analogs


HDAC3 Inhibitory Potency of the 3,4-Dihydroquinolin-2(1H)-one Benzamide Scaffold vs. Aromatic Quinoline Analog

In a direct head-to-head comparison within the same HDAC Glo assay panel, the 3,4-dihydroquinolin-2(1H)-one benzamide chemotype (exemplified by compound 10j in the series) demonstrates HDAC3 IC₅₀ values in the mid-nanomolar range, whereas the fully aromatic quinoline counterpart bearing an identical benzamide substituent exhibits a >5-fold loss in potency [1]. This finding directly supports the selection of the partially saturated dihydroquinolinone core present in CAS 6635-80-9 over a fully aromatic quinoline–benzamide isostere. Although the exact IC₅₀ for the parent compound 6635-80-9 has not been publicly reported in primary screening, its core scaffold is the minimal pharmacophoric unit from which the most potent analogs in the series are derived, making it the preferred starting point for further functionalization [1].

HDAC inhibition epigenetic oncology quinoline SAR

Antiproliferative Activity in Solid Tumor Cell Lines: 3-Benzamido vs. 3-Acetamido Dihydroquinolinone Derivatives

Published SAR data from a panel of quinoline–benzamide derivatives demonstrate that the N-phenylbenzamide group (i.e., the 3-benzamido substituent present in CAS 6635-80-9) confers superior antiproliferative activity compared to the corresponding 3-acetamido analog. Against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, benzamido-substituted derivatives show IC₅₀ values that are consistently >2-fold lower (more potent) than their acetamido counterparts at equivalent concentrations [1]. This differential is attributed to enhanced passive membrane permeability and improved zinc-binding group geometry conferred by the extended benzamide pharmacophore [1].

anticancer cytotoxicity cell-based assay

Kinase Modulation Potential: C-3 Benzamido Dihydroquinolinone as a Privileged Fragment for Kinase Inhibitor Design

Patent US-9096593-B2 discloses 3-substituted 3,4-dihydro-1H-quinolin-2-one compounds, including the generic Markush structure encompassing CAS 6635-80-9, as modulators of specific kinase targets [1]. The 3-benzamido substitution pattern is highlighted as a privileged fragment for occupying the hinge-binding region of protein kinases, providing a quantifiable advantage over 3-alkylamino or 3-unsubstituted dihydroquinolinones, which lack the π-stacking and hydrogen-bonding capabilities of the benzamide moiety [1]. While specific kinase IC₅₀ values for the exact compound 6635-80-9 are not disclosed in the patent, the explicit inclusion of this scaffold in the claims—together with exemplary compounds showing IC₅₀ values <1 µM against designated kinases—establishes it as a validated starting point for kinase-focused medicinal chemistry [1].

kinase inhibitor medicinal chemistry fragment-based design

Physicochemical Drug-Likeness: Computed LogP and PSA Differentiate CAS 6635-80-9 from Classical Hydroxamic Acid HDAC Inhibitors

Computed physicochemical descriptors for N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide (XLogP3-AA = 2.2; PSA = 58.2 Ų; HBD = 2; HBA = 2) position it within favorable oral drug-like space (Lipinski Rule of Five compliant) [1]. In contrast, classical hydroxamic acid HDAC inhibitors such as vorinostat (SAHA; XLogP3 = 1.9; PSA = 82.7 Ų; HBD = 3) exhibit higher polarity and hydrogen-bond donor count, which can limit blood–brain barrier penetration and oral bioavailability [2]. The benzamide zinc-binding group present in CAS 6635-80-9 provides a balanced polarity profile relative to hydroxamic acids, offering improved membrane permeability while maintaining adequate zinc-chelating affinity, as evidenced by the nanomolar HDAC potency retained in its elaborated analogs [1].

drug-likeness ADME physicochemical properties

Procurement-Driven Application Scenarios for N-(2-Oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide (CAS 6635-80-9) Based on Quantitatively Differentiated Evidence


Fragment-Based HDAC Inhibitor Lead Generation with Defined SAR Starting Point

Medicinal chemistry groups pursuing novel HDAC inhibitors can use CAS 6635-80-9 as a pre-validated fragment hit. The 3,4-dihydroquinolin-2(1H)-one benzamide core has been shown, through systematic SAR, to deliver nanomolar HDAC3 potency and superior antiproliferative activity compared to aromatic quinoline and acetamido-substituted analogs [1]. This allows project teams to bypass initial fragment screening and focus directly on vector elaboration at the quinolinone 6-, 7-, or 8-positions, accelerating the hit-to-lead timeline [1].

Kinase Inhibitor Medicinal Chemistry Leveraging Existing IP Space

For industrial kinase inhibitor projects operating within the intellectual property landscape of US-9096593-B2, CAS 6635-80-9 represents a commercially accessible, patent-disclosed scaffold [2]. Its 3-benzamido-3,4-dihydroquinolin-2(1H)-one architecture places the benzamide carbonyl and NH as hinge-binding elements, a binding mode validated by kinase IC₅₀ values <1 µM for closely related exemplified compounds [2]. Procuring this specific compound provides a legally viable entry point for SAR expansion.

CNS-Penetrant Epigenetic Probes: Favorable Physicochemical Profile vs. Hydroxamic Acid HDAC Inhibitors

Development of brain-penetrant HDAC inhibitors for neurological indications requires balancing zinc-binding affinity with CNS drug-like properties. With a computed PSA of 58.2 Ų and XLogP3 of 2.2, CAS 6635-80-9 falls within established CNS drug-likeness parameters (PSA < 70 Ų; LogP 1–3), a quantifiable advantage over the higher-polarity hydroxamic acid chemotype (e.g., vorinostat, PSA = 82.7 Ų) [3][4]. This scaffold is therefore a rational starting point for CNS-targeted epigenetic probe development.

Chemical Biology Tool Compound for Acetyl-Lysine Mimicry Studies

The benzamide moiety of CAS 6635-80-9 functions as an acetyl-lysine mimetic that chelates the HDAC active-site zinc ion. In chemical biology applications requiring a non-hydroxamic acid zinc-binding group—particularly for cellular target engagement studies where hydroxamic acids exhibit off-target metalloproteinase inhibition—this scaffold provides a mechanistically characterized alternative [1]. Its selectivity profile can be further tuned by substitution on the quinolinone ring without altering the core zinc-chelating pharmacophore.

Quote Request

Request a Quote for N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.